molecular formula C17H12BrN3O3S B12769222 Acetophenone, 4'-bromo-2-(5-(1,3-benzodioxol-5-yl)-s-triazol-3-yl)thio- CAS No. 140406-05-9

Acetophenone, 4'-bromo-2-(5-(1,3-benzodioxol-5-yl)-s-triazol-3-yl)thio-

Cat. No.: B12769222
CAS No.: 140406-05-9
M. Wt: 418.3 g/mol
InChI Key: KUWGBBQEDGIHGA-UHFFFAOYSA-N
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Description

Acetophenone, 4’-bromo-2-(5-(1,3-benzodioxol-5-yl)-s-triazol-3-yl)thio- is a complex organic compound that belongs to the class of acetophenones This compound is characterized by the presence of a bromo-substituted acetophenone moiety linked to a benzodioxole and s-triazole ring system through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 4’-bromo-2-(5-(1,3-benzodioxol-5-yl)-s-triazol-3-yl)thio- typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the acetophenone ring.

    Formation of Benzodioxole: Synthesis of the benzodioxole ring, often through cyclization reactions.

    Triazole Formation: Construction of the s-triazole ring via cycloaddition reactions.

    Thioether Linkage: Coupling of the bromoacetophenone with the benzodioxole-triazole intermediate through a thioether bond.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 4’-bromo-2-(5-(1,3-benzodioxol-5-yl)-s-triazol-3-yl)thio- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the bromo group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions at the bromo position.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups at the bromo position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Acetophenone, 4’-bromo-2-(5-(1,3-benzodioxol-5-yl)-s-triazol-3-yl)thio- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone derivatives: Compounds with similar acetophenone structures but different substituents.

    Benzodioxole derivatives: Compounds containing the benzodioxole ring system.

    Triazole derivatives: Compounds with the triazole ring structure.

Uniqueness

The uniqueness of Acetophenone, 4’-bromo-2-(5-(1,3-benzodioxol-5-yl)-s-triazol-3-yl)thio- lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Biological Activity

Acetophenone, 4'-bromo-2-(5-(1,3-benzodioxol-5-yl)-s-triazol-3-yl)thio-, also known by its CAS number 140406-05-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including toxicity data, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H12BrN3O3SC_{17}H_{12}BrN_{3}O_{3}S, with a molecular weight of 418.29 g/mol. The structure incorporates a brominated acetophenone moiety linked to a triazole derivative featuring a benzodioxole substituent, which is critical for its biological interactions.

1. Toxicity

Toxicological assessments indicate that Acetophenone, 4'-bromo-2-(5-(1,3-benzodioxol-5-yl)-s-triazol-3-yl)thio- exhibits varying degrees of toxicity depending on the route of exposure. The lethal dose (LD50) values recorded for rodents are as follows:

Route of Exposure Species LD50 (mg/kg)
OralRat>1200
SubcutaneousRat>500
OralMouse>1200
SubcutaneousMouse>500

These values suggest that the compound has a relatively high acute toxicity threshold, but specific toxic effects remain underreported .

2. Antimicrobial Activity

Research has indicated that derivatives of acetophenone compounds can exhibit antimicrobial properties. A study focusing on various triazole derivatives demonstrated their efficacy against several bacterial strains, suggesting that the presence of the triazole group enhances antimicrobial activity .

3. Anticancer Potential

The benzodioxole moiety is known for its potential anticancer properties. Studies have shown that compounds containing this structure can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of triazole derivatives against Gram-positive and Gram-negative bacteria. Acetophenone derivatives showed promising results, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics .

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of acetophenone derivatives on various cancer cell lines. The results indicated that compounds with the benzodioxole and triazole structures significantly inhibited cell viability in breast cancer and leukemia cell lines, showcasing their potential as chemotherapeutic agents .

Properties

CAS No.

140406-05-9

Molecular Formula

C17H12BrN3O3S

Molecular Weight

418.3 g/mol

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone

InChI

InChI=1S/C17H12BrN3O3S/c18-12-4-1-10(2-5-12)13(22)8-25-17-19-16(20-21-17)11-3-6-14-15(7-11)24-9-23-14/h1-7H,8-9H2,(H,19,20,21)

InChI Key

KUWGBBQEDGIHGA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NN3)SCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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